REACTION_CXSMILES
|
BrC1C2N(N=C(Cl)N=2)C=CC=1.[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1.Cl[C:22]1[N:39]=[C:25]2[C:26]([NH:30][CH2:31][C:32]3[CH:37]=[CH:36][C:35]([F:38])=[CH:34][CH:33]=3)=[CH:27][CH:28]=[CH:29][N:24]2[N:23]=1.[CH3:40][N:41]1[CH2:46][CH2:45][N:44]([C:47]2[CH:48]=[C:49]([CH:51]=[CH:52][CH:53]=2)[NH2:50])[CH2:43][CH2:42]1>>[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1.[F:38][C:35]1[CH:36]=[CH:37][C:32]([CH2:31][NH:30][C:26]2[C:25]3[N:24]([N:23]=[C:22]([NH:50][C:49]4[CH:51]=[CH:52][CH:53]=[C:47]([N:44]5[CH2:43][CH2:42][N:41]([CH3:40])[CH2:46][CH2:45]5)[CH:48]=4)[N:39]=3)[CH:29]=[CH:28][CH:27]=2)=[CH:33][CH:34]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=2N(C=CC1)N=C(N2)Cl
|
Name
|
|
Quantity
|
1.11 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN)C=C1
|
Name
|
396b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-(4-fluoro-benzyl)-amine
|
Quantity
|
0.288 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN2C(C(=CC=C2)NCC2=CC=C(C=C2)F)=N1
|
Name
|
|
Quantity
|
223 mg
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C=1C=C(N)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Product isolated as an off-white solid, (1.94 g. 82%)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CNC=2C=3N(C=CC2)N=C(N3)NC3=CC(=CC=C3)N3CCN(CC3)C)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.06 mg | |
YIELD: PERCENTYIELD | 18.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
BrC1C2N(N=C(Cl)N=2)C=CC=1.[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1.Cl[C:22]1[N:39]=[C:25]2[C:26]([NH:30][CH2:31][C:32]3[CH:37]=[CH:36][C:35]([F:38])=[CH:34][CH:33]=3)=[CH:27][CH:28]=[CH:29][N:24]2[N:23]=1.[CH3:40][N:41]1[CH2:46][CH2:45][N:44]([C:47]2[CH:48]=[C:49]([CH:51]=[CH:52][CH:53]=2)[NH2:50])[CH2:43][CH2:42]1>>[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1.[F:38][C:35]1[CH:36]=[CH:37][C:32]([CH2:31][NH:30][C:26]2[C:25]3[N:24]([N:23]=[C:22]([NH:50][C:49]4[CH:51]=[CH:52][CH:53]=[C:47]([N:44]5[CH2:43][CH2:42][N:41]([CH3:40])[CH2:46][CH2:45]5)[CH:48]=4)[N:39]=3)[CH:29]=[CH:28][CH:27]=2)=[CH:33][CH:34]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=2N(C=CC1)N=C(N2)Cl
|
Name
|
|
Quantity
|
1.11 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN)C=C1
|
Name
|
396b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-(4-fluoro-benzyl)-amine
|
Quantity
|
0.288 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN2C(C(=CC=C2)NCC2=CC=C(C=C2)F)=N1
|
Name
|
|
Quantity
|
223 mg
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C=1C=C(N)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Product isolated as an off-white solid, (1.94 g. 82%)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CNC=2C=3N(C=CC2)N=C(N3)NC3=CC(=CC=C3)N3CCN(CC3)C)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.06 mg | |
YIELD: PERCENTYIELD | 18.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |